propyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
propyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core, a chlorophenyl group, and a propyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
propyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
propyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of propyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to propyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include other quinoline derivatives with different substituents on the quinoline core or the phenyl group .
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of the chlorophenyl group and the propyl ester, along with the quinoline core, makes it a versatile compound for
Properties
Molecular Formula |
C22H26ClNO3 |
---|---|
Molecular Weight |
387.9g/mol |
IUPAC Name |
propyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C22H26ClNO3/c1-5-10-27-21(26)18-13(2)24-16-11-22(3,4)12-17(25)20(16)19(18)14-6-8-15(23)9-7-14/h6-9,19,24H,5,10-12H2,1-4H3 |
InChI Key |
HLUNJRRTEFLSSE-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)CC(C2)(C)C)C |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
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